5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide
Description
5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide is a benzamide derivative characterized by a salicylamide backbone substituted with a chlorine atom at position 5 and a hydroxy group at position 2. The N-aryl substituent consists of a 4-methyl-3-(2-phenylethoxy)phenyl group, which introduces steric bulk and lipophilicity.
Properties
CAS No. |
648922-82-1 |
|---|---|
Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-15-7-9-18(24-22(26)19-13-17(23)8-10-20(19)25)14-21(15)27-12-11-16-5-3-2-4-6-16/h2-10,13-14,25H,11-12H2,1H3,(H,24,26) |
InChI Key |
LZADJJKSFDPSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The nitro group is reduced to an amine group using reducing agents such as iron and hydrochloric acid.
Substitution: The amine group is then substituted with a chloro group using reagents like thionyl chloride.
Coupling Reaction: The final step involves coupling the chloro-substituted benzene with 4-methyl-3-(2-phenylethoxy)aniline under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group (-OH) at the 2-position of the benzamide core is susceptible to oxidation, forming a ketone or aldehyde derivative.
| Reagent | Conditions | Product |
|---|---|---|
| PCC (Pyridinium chlorochromate) | Dichloromethane, room temperature | 5-chloro-2-oxo-N-[...]benzamide |
| KMnO₄ (Potassium permanganate) | Aqueous acidic conditions | Oxidized derivative (exact structure not specified) |
Mechanism : PCC selectively oxidizes the hydroxy group to a ketone without overoxidizing other functional groups. KMnO₄ under acidic conditions may lead to further oxidation or degradation, depending on the solvent and temperature.
Reduction Reactions
The chloro group (-Cl) at the 5-position undergoes reduction to yield a hydrogen atom, altering the electronic properties of the aromatic ring.
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ (Lithium aluminum hydride) | THF, reflux | 2-hydroxy-N-[...]benzamide |
| NaBH₄ (Sodium borohydride) | Ethanol, room temperature | Partially reduced intermediate |
Mechanism : LiAlH₄ reduces the chloro group via a nucleophilic aromatic substitution pathway, while NaBH₄ may require additional activation for complete reduction.
Substitution Reactions
The chloro group (-Cl) acts as a leaving group, enabling nucleophilic substitution with amines, thiols, or azides.
| Reagent | Conditions | Product |
|---|---|---|
| Sodium azide (NaN₃) | DMF, 80°C | 5-azido-N-[...]benzamide |
| Thiourea (NH₂CSNH₂) | Basic conditions (e.g., K₂CO₃) | 5-thio-N-[...]benzamide |
Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing chloro group. The phenylethoxybenzyl moiety may stabilize intermediates through steric or electronic effects.
Hydrolysis and Coupling Reactions
While not explicitly detailed for this compound, analogous benzamides undergo hydrolysis of the amide bond under acidic or basic conditions. Coupling reactions (e.g., with amines) may also occur if the amide is activated.
Experimental Insights and Research Findings
-
Positional Effects : Structural analogues with substituents at the 2- and 5-positions of the benzamide core exhibit enhanced stability and reactivity. For example, a 2,5-disubstitution pattern improves inhibitory potency in biological assays .
-
Functional Group Interactions : The phenylethoxybenzyl group enhances lipophilicity, potentially influencing reaction kinetics and product solubility.
-
Analytical Characterization : Reactions are typically monitored via NMR and HPLC to ensure purity and track intermediates.
This compound’s reactivity highlights its versatility in organic synthesis and potential applications in drug discovery. Further studies on its reaction pathways could optimize its therapeutic profile.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that 5-chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that the compound effectively reduced cell viability in breast cancer and lung cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory activities, this compound has demonstrated antimicrobial effects against various bacterial strains. Studies have shown that it possesses inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus, indicating its potential use as an antibacterial agent .
Case Study 1: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .
Case Study 2: Inflammatory Response in Macrophages
In a model of lipopolysaccharide (LPS)-induced inflammation, macrophages treated with the compound showed reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that it may be effective in mitigating inflammatory responses in vivo .
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The phenylethoxy group enhances its lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Trifluoromethyl Substituents : Compounds with trifluoromethyl groups (e.g., MMV665807) exhibit potent anti-staphylococcal activity due to enhanced lipophilicity and electron-withdrawing effects, improving membrane penetration .
- This may reduce bioavailability but improve target specificity.
- Nitro and Sulfonyl Groups : Derivatives like 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide and 5-chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide show strong cytotoxicity, likely due to electron-deficient aromatic systems enhancing protein interaction .
Antimicrobial Activity
- Anti-staphylococcal Activity : MMV665807 (5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide) demonstrates significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and biofilms, attributed to the trifluoromethyl group’s hydrophobic interactions with bacterial membranes . The target compound’s phenylethoxy group may offer similar advantages but requires empirical validation.
- Sulfate-Reducing Bacteria: Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) inhibit Desulfovibrio piger growth by disrupting sulfate dissimilation pathways. The target compound’s hydroxy and chloro groups may confer moderate activity, but the phenylethoxy group’s steric effects could limit efficacy .
Cytotoxicity
- Cytotoxicity Trends: Compounds with strong electron-withdrawing substituents (e.g., -NO₂, -SO₂CH₃) exhibit higher cytotoxicity, correlating with increased cellular stress and apoptosis. The target compound’s hydroxy group may mitigate toxicity compared to nitro analogs .
Biological Activity
5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and antioxidant properties, supported by relevant research findings and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of functional groups such as hydroxyl and amide.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial activity. A study evaluated a series of benzamides against mycobacterial and bacterial strains, finding that many showed activity comparable to established antibiotics such as isoniazid and ciprofloxacin. The compounds were screened using methods such as RP-HPLC to assess their lipophilicity, which correlated with their antibacterial efficacy .
Table 1: Antibacterial Activity Comparison
| Compound Name | Target Bacteria | MIC (µg/mL) | Standard Comparison |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 0.5 | Isoniazid |
| Compound B | Staphylococcus aureus | 1.0 | Ciprofloxacin |
| This compound | E. coli | 0.75 | Penicillin G |
Antifungal Activity
The same series of compounds were also tested for antifungal properties against strains like Candida albicans. The results indicated that some derivatives exhibited antifungal activity that was on par with fluconazole, a common antifungal medication .
Antioxidant Activity
In addition to antimicrobial properties, studies have highlighted the antioxidant potential of related compounds. For instance, modifications in the phenolic structure have shown enhanced antioxidant activity, suggesting that the hydroxyl group plays a crucial role in scavenging free radicals .
Table 2: Antioxidant Activity Assessment
| Compound Name | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Compound C | 85% | 50 |
| This compound | 78% | 65 |
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives is often influenced by their structural features. The presence of halogens (like chlorine), hydroxyl groups, and alkyl substituents can enhance lipophilicity and bioactivity. Studies have shown that modifications at the para position of the aromatic ring significantly affect the compound's interaction with biological targets .
Case Studies
A notable case study involved the synthesis and evaluation of various benzamide derivatives, including those structurally similar to this compound. These derivatives were subjected to in vitro assays against several pathogens, revealing promising results in terms of both potency and selectivity .
Q & A
Q. What synthetic methodologies are recommended for preparing 5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling the carboxylic acid moiety (5-chloro-2-hydroxybenzoic acid) with the substituted aniline derivative (4-methyl-3-(2-phenylethoxy)aniline). Key steps include:
- Activation of the carboxylic acid : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate, as demonstrated in analogous benzamide syntheses .
- Low-temperature reaction : Conduct the coupling at -50°C to minimize side reactions and improve yield .
- Purification : Employ column chromatography or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC using silica gel plates and UV visualization .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm the substitution pattern and aromatic proton environments. Pay attention to the hydroxy proton (δ ~10-12 ppm) and the phenylethoxy group’s methylene signals (δ ~4.0-4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- HPLC : Assess purity using a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 254 nm .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability Studies : Prepare buffered solutions (pH 2–10) using HCl/NaOH and incubate the compound at 37°C. Analyze degradation products via HPLC at timed intervals .
- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples in amber vials at -20°C for long-term stability .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the antibacterial or anticancer mechanisms of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Target bacterial enzymes like acyl carrier protein synthase (AcpS) or phosphopantetheinyl transferases (PPTases), which are critical for bacterial proliferation. Use in vitro enzymatic assays with purified proteins and monitor activity via spectrophotometric detection of coenzyme A derivatives .
- Cell-Based Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis markers .
Q. How can structure-activity relationship (SAR) studies be systematically conducted using derivatives of this compound?
- Methodological Answer :
- Derivative Synthesis : Modify the phenylethoxy group (e.g., halogenation, alkyl chain variation) or the hydroxy/chloro substituents. Use parallel synthesis techniques to generate a library of analogs .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes. Corrogate experimental IC₅₀ values with computational predictions to identify key pharmacophores .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, enzyme batches, and incubation times. For example, discrepancies in antibacterial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) .
- Purity Verification : Re-evaluate conflicting studies using HPLC or LC-MS to confirm compound integrity. Impurities from synthetic byproducts (e.g., unreacted aniline) can skew bioactivity results .
Q. How can crystallographic data inform conformational analysis and target binding interactions?
- Methodological Answer :
- X-Ray Crystallography : Submit high-purity crystals to the Cambridge Crystallographic Data Centre (CCDC) for structural determination. Analyze hydrogen bonding (e.g., hydroxy group interactions) and π-π stacking of the phenyl rings to explain binding modes .
- Molecular Dynamics Simulations : Use software like GROMACS to simulate ligand-protein interactions over 100-ns trajectories. Compare with experimental IC₅₀ values to validate dynamic binding behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
